molecular formula C22H28N4O4S B5084759 N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide

N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No. B5084759
M. Wt: 444.5 g/mol
InChI Key: XNIIIRAOAOOLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, also known as EPPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. EPPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions through binding to specific sites on target proteins. This binding can lead to changes in protein conformation and activity, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have a range of biochemical and physiological effects, including inhibition of protein-protein interactions, induction of apoptosis (programmed cell death), and inhibition of cancer cell growth. These effects make N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide a promising tool for researchers studying a range of biological processes.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to be relatively stable and non-toxic, making it a safe and effective tool for use in lab experiments. However, one limitation of N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, including:
- Further studies of its mechanism of action and potential targets
- Development of more potent analogs of N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide for use in cancer treatment and other applications
- Investigation of the potential use of N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in combination with other drugs or therapies
- Exploration of the potential use of N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide in other areas of scientific research, such as neuroscience or infectious disease.
Overall, N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide is a promising tool for scientific research with a range of potential applications. Further studies and development are needed to fully realize its potential in a variety of fields.

Synthesis Methods

N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4-ethylphenyl isocyanate with 4-(phenylsulfonyl)piperazine, followed by the addition of ethylenediamine. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been used in a range of scientific research applications, including studies of protein-protein interactions, drug discovery, and cancer research. One notable application is in the study of the interaction between the p53 tumor suppressor protein and its negative regulator MDM2. N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to disrupt this interaction, leading to increased levels of p53 and potential therapeutic benefits in cancer treatment.

properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-2-18-8-10-19(11-9-18)24-22(28)21(27)23-12-13-25-14-16-26(17-15-25)31(29,30)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIIRAOAOOLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Benzenesulfonyl-piperazin-1-yl)-ethyl]-N'-(4-ethyl-phenyl)-oxalamide

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